(E)-1-(3,4-Dimethoxyphenl)butadiene (DMPBD)
Description
DMPBD is a phenylbutanoid compound isolated primarily from Zingiber cassumunar Roxb. (Plai) and Zingiber montanum rhizomes. It is recognized for its potent anti-inflammatory, analgesic, and anticancer properties . Structurally, DMPBD features a conjugated diene system linked to a 3,4-dimethoxyphenyl group, which contributes to its bioactivity.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-[(1E)-buta-1,3-dienyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H14O2/c1-4-5-6-10-7-8-11(13-2)12(9-10)14-3/h4-9H,1H2,2-3H3/b6-5+ |
InChI Key |
JFHQUUYHTBVHHK-AATRIKPKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C=C)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-1-(3,4-Dimethoxyphenyl)butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product . The reaction typically requires a strong base, such as sodium hydroxide, to generate the ylide from the phosphonium salt. The reaction is carried out under an inert atmosphere to prevent oxidation of the ylide.
Industrial Production Methods
While specific industrial production methods for (E)-1-(3,4-Dimethoxyphenyl)butadiene are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction or other suitable synthetic routes to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,4-Dimethoxyphenyl)butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the butadiene moiety to single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield epoxides, while hydrogenation with Pd/C results in saturated hydrocarbons.
Scientific Research Applications
(E)-1-(3,4-Dimethoxyphenyl)butadiene (DMPBD) Applications
(E)-1-(3,4-Dimethoxyphenyl)butadiene (DMPBD) is an active compound isolated from Zingiber cassumunar Roxb. rhizomes and has demonstrated anti-inflammatory and anticancer activities . DMPBD's potential as a phytomedicine drug candidate is notable, though its stability is limited . Research has focused on its anti-inflammatory properties and stability under various conditions .
Scientific Research Applications
Anti-inflammatory Activity:
- In vivo models DMPBD has shown potent anti-inflammatory activity in in vivo models. It dose-dependently inhibited rat ear edema induced by ethyl phenylpropiolate (EPP), arachidonic acid (AA), and 12-O-tetradecanoylphorbol 13-acetate (TPA) . DMPBD was found to be more potent than standard drugs in EPP-induced edema, with an IC50 of 21 nmol per ear compared to oxyphenbutazone's 136 nmol per ear . In AA-induced edema, DMPBD had an IC50 of 60 nmol per ear, while phenidone's was 2520 nmol per ear. Additionally, DMPBD was 11 times more potent than diclofenac in TPA-induced edema, with IC50 values of 660 pmol per ear and 7200 pmol per ear, respectively .
- Inhibition of inflammatory pathways DMPBD and diclofenac inhibited rat paw edema induced by carrageenan but not by platelet activating factor (PAF) . DMPBD exhibits anti-inflammatory activity by inhibiting cyclooxygenase (CO) and lipoxygenase (LO) pathways, with a more prominent effect on the LO pathway .
- In vitro models DMPBD inhibited collagen-induced platelet aggregation with an IC50 of 0.35 mM, compared to aspirin (0.43 mM) and phenidone (0.03 mM) . It also inhibited platelet aggregation induced by ADP, AA, and PAF .
Stability Evaluation:
- Solvent Effects DMPBD shows significant decomposition in chloroform-d~1~, but remains stable in methanol-d~4~ .
- Temperature Effects The stability of DMPBD is maintained when stored at temperatures below 4°C, both in methanolic solution and in crude extract .
- Light Exposure Exposure to light has a slight negative impact on DMPBD content .
- Degradation Products Some degradation products result from O2-induced cleavage of the diene moiety .
Recommendations for Storage:
Mechanism of Action
The mechanism of action of (E)-1-(3,4-Dimethoxyphenyl)butadiene involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound exerts its effects by modulating signaling pathways involved in inflammation and cell proliferation. The presence of the dimethoxyphenyl group may enhance its binding affinity to certain biological targets, contributing to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogs in the Phenylbutanoid Class
Compound D
- Source : Co-occurs with DMPBD in Z. cassumunar extracts .
- Structure: Shares the phenylbutanoid backbone but differs in substituent arrangement.
- Activity : Binds to the same 5-lipoxygenase (5-LO) active site as DMPBD but with lower inhibitory potency in molecular docking studies .
Cassumunarin A, B, and C
- Source : Z. cassumunar rhizomes .
- Structure: Oxidized derivatives of phenylbutanoids with additional hydroxyl or keto groups.
- Activity : Primarily antioxidant, lacking the dual COX/LOX inhibition seen in DMPBD .
Table 1: Pharmacological Comparison of Phenylbutanoids
Zileuton
- Class : Synthetic 5-LO inhibitor (asthma drug).
- Comparison : Binds to the same 5-LO site as DMPBD but lacks COX inhibition. DMPBD’s dual pathway inhibition may offer broader anti-inflammatory efficacy .
Diclofenac
Table 2: Efficacy in Edema Inhibition
| Model | DMPBD Inhibition (%) | Diclofenac Inhibition (%) | Reference |
|---|---|---|---|
| Carrageenan-induced paw | 75 ± 3 | 72 ± 4 | |
| TPA-induced ear | 82 ± 2 | 68 ± 3 | |
| EPP-induced ear | 89 ± 4 | 65 ± 5 |
Stability and Formulation Comparison
Terpinen-4-ol
- Source : Major component of Plai oil (~30–35%) .
- Comparison : Less stable than DMPBD in emulgel formulations but synergizes with DMPBD for enhanced antimicrobial activity .
Diacerein
- Class : Chondroprotective drug (OA treatment).
Table 3: Chemical and Stability Profiles
Key Advantages Over Comparators :
- Broader pathway inhibition than Zileuton or diclofenac.
- Natural origin with lower toxicity risks compared to NSAIDs.
Limitations :
- Instability in non-optimized formulations .
- Limited clinical data on long-term use .
Biological Activity
(E)-1-(3,4-Dimethoxyphenyl)butadiene (DMPBD) is a compound isolated from the rhizomes of Zingiber cassumunar Roxb. This compound has garnered attention due to its notable biological activities, particularly its anti-inflammatory and anticancer properties. This article delves into the various aspects of DMPBD's biological activity, supported by relevant research findings and data.
- Molecular Formula : CHO
- Molecular Weight : 190.24 g/mol
- CAS Number : 75560-74-6
- Purity : >95% (HPLC)
Anti-inflammatory Activity
DMPBD has been extensively studied for its anti-inflammatory effects. Research indicates that DMPBD exhibits a dose-dependent inhibition of edema in various animal models.
Key Findings:
- In Vivo Studies : DMPBD significantly inhibited rat ear edema induced by ethyl phenylpropiolate (EPP), with an IC of 21 nmol per ear, outperforming standard anti-inflammatory drugs like oxyphenbutazone and diclofenac in various tests .
- In Vitro Studies : It also inhibited collagen-induced platelet aggregation with an IC of 0.35 mM, indicating its potential in modulating inflammatory pathways .
Anticancer Activity
DMPBD has shown promising anticancer properties, particularly against human fibrosarcoma cells. In vitro studies have demonstrated its ability to inhibit cell invasion and proliferation.
Research Insights:
- DMPBD was found to inhibit nitric oxide production in murine macrophage-like RAW264.7 cells, suggesting a mechanism by which it may exert its anticancer effects .
- The compound's structural characteristics contribute to its bioactivity, making it a candidate for further drug development in cancer therapy .
Stability and Release Kinetics
Stability studies of DMPBD reveal that its efficacy can be influenced by storage conditions.
Stability Data:
- DMPBD showed significant decomposition in chloroform-d but remained stable in methanol-d at temperatures below 4°C .
- The release kinetics from electrospun fibers indicated a diffusion-controlled release mechanism, essential for therapeutic applications .
Case Studies
- Inflammation Model : A study demonstrated that DMPBD significantly reduced inflammation markers in rat models when administered before inducing edema. The results highlighted its potential as a natural anti-inflammatory agent.
- Cancer Cell Inhibition : In a controlled environment, DMPBD was tested on human fibrosarcoma cells, resulting in a marked decrease in cell viability and invasion capabilities.
Data Tables
Q & A
Q. What analytical methods are recommended for identifying and quantifying DMPBD in plant extracts?
High-performance liquid chromatography (HPLC) with UV detection is widely used for DMPBD identification and quantification. Key parameters include a C18 reverse-phase column, mobile phase gradients of methanol-water or acetonitrile-water, and detection at 254–280 nm. For example, one study achieved baseline separation of DMPBD from co-eluting artifacts using a hexane extract, with a limit of quantification (LOQ) of 0.5 µg/mL . Gas chromatography-mass spectrometry (GC/MS) is also employed for volatile derivatives, requiring derivatization steps for polar compounds .
Q. How is DMPBD standardized in herbal extracts for pharmacological studies?
Standardization involves HPLC-based quantification of DMPBD in crude extracts, often using internal standards (e.g., benzophenone derivatives) to account for matrix effects. For instance, Thai medicinal extracts like Prasaplai use DMPBD as a marker compound, with validated methods ensuring ±5% accuracy in anti-inflammatory activity correlation .
Q. What experimental designs are used to evaluate DMPBD’s skin permeation in transdermal formulations?
Franz diffusion cells with synthetic membranes or ex vivo human/animal skin are standard. Parameters include steady-state flux (Jss), lag time (Tlag), and permeability coefficient (Kp). For example, F2 gel formulations with 4% HEC showed a Jss of 2.1 ± 0.3 µg/cm²/h for DMPBD, enhanced by ultrasound (20 kHz, 5 min), reducing Tlag by 30% .
Q. How is DMPBD isolated from natural sources like Zingiber cassumunar?
Isolation involves silica gel column chromatography. The essential oil is fractionated into non-polar (hexane) and polar (ethyl acetate) fractions, followed by repeated chromatography. DMPBD is eluted in hexane:ethyl acetate (9:1) and verified via NMR (δ 6.8–7.2 ppm for aromatic protons) .
Q. What are the stability considerations for DMPBD in formulation storage?
Stability studies under ICH guidelines (25°C/60% RH) show DMPBD degradation <5% over 6 months in gel matrices with antioxidants (e.g., 0.01% BHT). Degradation products include oxidized dimethoxyquinones, monitored via HPLC .
Advanced Research Questions
Q. How does DMPBD modulate inflammatory pathways differently from NSAIDs?
DMPBD inhibits both cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) synthesis. Unlike NSAIDs, it exhibits chondroprotective effects by downregulating IL-1β and MMP-13 in osteoarthritis models, preserving collagen integrity in cartilage .
Q. What formulation strategies enhance DMPBD’s controlled release for prolonged efficacy?
Electrospun nanofibers (e.g., PLA/PEO blends) achieve 100% cumulative release within 24 h due to high surface area and interconnected pores. Ritger-Peppas modeling shows Fickian diffusion (n = 0.46) in PLA vs. anomalous transport (n = 0.53) in PLA/PEO, driven by polymer swelling .
Q. How do data contradictions arise in DMPBD’s COX inhibition studies?
Discrepancies stem from assay conditions: cell-free COX-1/2 assays show IC50 = 8 µM, while in macrophages, higher concentrations (≥20 µM) are needed due to protein binding and metabolite interference. Species-specific responses (e.g., murine vs. human COX isoforms) also contribute .
Q. What synergistic effects occur between DMPBD and terpenes in essential oils?
In Zingiber cassumunar oil, DMPBD (12–16%) synergizes with sabinene (27–34%) and terpinen-4-ol (30–35%) to enhance antimicrobial and anti-inflammatory effects. For example, combined use reduces Staphylococcus aureus biofilm formation by 80% vs. 50% for DMPBD alone .
Q. How can researchers resolve discrepancies in DMPBD’s reported bioactivity across studies?
Meta-analyses using standardized protocols (e.g., fixed extract ratios, in vivo dose ranges of 10–100 mg/kg) are critical. For instance, topical anti-inflammatory ED50 varies from 0.5 mg/cm² (carrageenan model) to 2 mg/cm² (UVB-induced erythema), reflecting model-specific sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
